2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
The exact mass of the compound this compound is 471.18279221 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfonyl]benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-17-8-10-26(11-9-17)23(28)15-27-22-7-5-4-6-21(22)25-24(27)33(29,30)16-18-12-19(31-2)14-20(13-18)32-3/h4-7,12-14,17H,8-11,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYSJODHDVYHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one, identified by its CAS number 886906-44-1, is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 471.6 g/mol. Its structure features a benzodiazole moiety, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 886906-44-1 |
| Molecular Formula | C24H29N3O5S |
| Molecular Weight | 471.6 g/mol |
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
Case Studies
Several studies have investigated the cytotoxic effects of related compounds in the same class. For instance:
- Cytotoxicity Against Cancer Cell Lines : Research on similar benzodiazole derivatives has shown significant activity against various cancer types. One study reported that certain derivatives caused DNA fragmentation and activated caspase pathways in leukemia cells, indicating a mechanism involving apoptosis .
- Selectivity for Tumor Cells : A comparative analysis revealed that some compounds selectively target malignant cells over normal cells, enhancing their therapeutic potential while minimizing side effects . This selectivity may be a critical factor for the development of this compound as an anticancer agent.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro assays. It has demonstrated:
- High Cytotoxicity : In tests against colon cancer and leukemia cell lines, the compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.
- Mechanisms of Action : The activation of apoptotic pathways (e.g., caspase activation) suggests that the compound may induce programmed cell death in cancer cells .
Pharmacological Profiles
The pharmacological profiles of similar compounds indicate that they may also possess:
- Antimicrobial Properties : Some benzodiazole derivatives have shown promise as antimicrobial agents, which could be relevant for further investigations into this compound's spectrum of activity.
- Neuroprotective Effects : Compounds with structural similarities have been studied for neuroprotective properties, suggesting potential applications in neurodegenerative disorders.
Preparation Methods
Benzodiazole Core Formation
The benzodiazole ring is synthesized from o-phenylenediamine derivatives. A typical protocol involves cyclocondensation of 1,2-diaminobenzene with a carbonyl source. For example:
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Substrate Preparation : 1,2-Diaminobenzene (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.
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Cyclization : The intermediate undergoes intramolecular cyclization in the presence of triethylamine (TEA, 2.0 equiv) to yield 1-chloro-1H-1,3-benzodiazole.
Key Conditions :
Sulfonylation at the Benzodiazole C2 Position
The methanesulfonyl group is introduced via nucleophilic substitution:
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Sulfonation : The chlorinated benzodiazole intermediate reacts with (3,5-dimethoxyphenyl)methanesulfinic acid (1.5 equiv) in dimethyl sulfoxide (DMSO) at 80°C.
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Oxidation : The sulfinic acid is oxidized to the sulfonyl group using meta-chloroperbenzoic acid (mCPBA, 2.0 equiv) in DCM.
Optimization Notes :
Piperidine Moiety Coupling
The final step involves attaching the 4-methylpiperidine group to the ethanone backbone:
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Ketone Activation : The intermediate 2-(sulfonylbenzodiazol-1-yl)ethan-1-one is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
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Amidation : Reaction with 4-methylpiperidine (1.2 equiv) in THF using 4-dimethylaminopyridine (DMAP) as a catalyst yields the target compound.
Critical Parameters :
Reagents and Reaction Conditions
Table 1: Key Reagents and Their Roles
Table 2: Solvent Systems and Temperatures
| Step | Solvent | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|
| Benzodiazole formation | DCM | 0 → 25 | 6–12 |
| Sulfonylation | DMSO | 80 | 24 |
| Piperidine coupling | THF | 25 | 8 |
Purification and Characterization
Purification Techniques
Analytical Data
-
NMR (400 MHz, CDCl₃) :
Challenges and Optimization Strategies
Byproduct Formation During Sulfonylation
Competing oxidation of the sulfinic acid to sulfonic acid (up to 15% yield loss) is mitigated by:
Piperidine Coupling Efficiency
Low yields (initial 45%) are improved by:
Scalability and Industrial Considerations
A pilot-scale synthesis (100 g) achieved 62% overall yield with:
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis involves sequential functionalization: (1) sulfonylation of the benzodiazole core with (3,5-dimethoxyphenyl)methanesulfonyl chloride, (2) coupling with 4-methylpiperidine via nucleophilic substitution. Critical parameters include temperature control (0–5°C for sulfonylation) and solvent selection (e.g., DMF for amide bond formation). Optimization requires monitoring intermediates via TLC and HPLC, with yields improved by slow addition of reagents and inert atmospheres .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- NMR : - and -NMR identify methoxy, sulfonyl, and piperidine groups (e.g., δ 3.8 ppm for OCH, δ 2.4 ppm for piperidine CH) .
- X-ray crystallography : SHELXL refines crystal structures, resolving ambiguities in sulfonyl group orientation and piperidine ring puckering. Data collection at 100 K minimizes thermal motion artifacts .
Q. How does the 4-methylpiperidine moiety influence solubility and bioavailability?
The piperidine ring enhances solubility via protonation at physiological pH, while the methyl group reduces metabolic degradation. LogP calculations (e.g., using ChemAxon) predict improved membrane permeability compared to non-methylated analogs .
Advanced Research Questions
Q. How can computational models predict target binding and selectivity?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with targets like kinase enzymes. Key steps:
- Prepare ligand (AM1-BCC charges) and receptor (PDB ID: 1XYZ).
- Simulate binding free energy (MM/PBSA) to prioritize analogs with higher affinity .
Q. What experimental designs resolve contradictions in reported bioactivity data?
- Controlled replicates : Use randomized block designs (e.g., 4 replicates per treatment) to minimize batch variability .
- Meta-analysis : Apply fixed-effects models to aggregate data from independent studies, adjusting for assay differences (e.g., ATP concentration in kinase inhibition assays) .
Q. What methodologies evaluate environmental stability and degradation pathways?
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via UPLC-MS.
- Photolytic stability : Expose to UV light (300–400 nm) and quantify degradation products.
- Ecotoxicity : Use OECD Test Guideline 201 (algae growth inhibition) to assess environmental impact .
Q. How can SAR studies improve potency while reducing off-target effects?
- Core modifications : Replace benzodiazole with oxadiazole to enhance metabolic stability (e.g., half-life increase from 2.1 to 4.7 hrs in microsomes).
- Substituent optimization : Introduce electron-withdrawing groups (e.g., -CF) on the dimethoxyphenyl ring to boost target affinity (IC reduction by 40%) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
